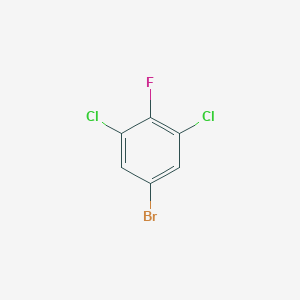

5-Bromo-1,3-dichloro-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-dichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJSIYGLDQNUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628958 | |

| Record name | 5-Bromo-1,3-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17318-08-0 | |

| Record name | 5-Bromo-1,3-dichloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17318-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-dichloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS 17318-08-0)

This technical guide provides a comprehensive overview of 5-Bromo-1,3-dichloro-2-fluorobenzene, a halogenated aromatic compound with significant applications in chemical synthesis. This document details its physicochemical properties, experimental synthesis protocols, key applications, and safety information, tailored for professionals in research and development.

Core Properties and Characteristics

5-Bromo-1,3-dichloro-2-fluorobenzene (CAS: 17318-08-0) is a versatile chemical intermediate recognized for its unique substitution pattern on the benzene ring.[1] This structure, featuring bromine, chlorine, and fluorine atoms, provides specific reactivity that is highly valuable in the synthesis of complex molecules. The compound is also known by synonyms such as 3,5-dichloro-4-fluorobromobenzene and 1-bromo-3,5-dichloro-4-fluorobenzene.[2] At room temperature, it typically appears as a colorless to pale yellow or brown liquid or a low-melting solid.[2][3][4] It has low solubility in water but is soluble in organic solvents like ethanol and acetone.[2][5]

Physicochemical Data

The key physical and chemical properties of 5-Bromo-1,3-dichloro-2-fluorobenzene are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 17318-08-0 | [1] |

| Molecular Formula | C₆H₂BrCl₂F | [1][2] |

| Molecular Weight | 243.89 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid or solid | [2][3][4] |

| Boiling Point | 234°C / 234.3°C at 760 mmHg | [1][7][8] |

| Melting Point | 23-29°C | [7] |

| Density | 1.823 g/cm³ | [1][6][7] |

| Flash Point | 96°C / 95.5°C | [1][7][8] |

| Refractive Index | 1.567 | [1][7][8] |

| Vapor Pressure | 0.0815 mmHg at 25°C | [7] |

| Storage Temperature | 2-8°C or Room Temperature | [1][3][4] |

Spectroscopic Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standardly used to confirm the identity and purity of 5-Bromo-1,3-dichloro-2-fluorobenzene.[5] Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available through specialized chemical databases.[9]

Synthesis and Experimental Protocols

5-Bromo-1,3-dichloro-2-fluorobenzene is a synthetic compound produced through multi-step organic synthesis, typically involving selective halogenation of benzene derivatives.[5][7] The Sandmeyer reaction is a common method employed for its preparation.[10]

Synthesis Workflow Overview

The general manufacturing process involves the transformation of aniline derivatives through diazotization followed by a halogen exchange reaction.

Caption: General workflow for synthesizing 5-Bromo-1,3-dichloro-2-fluorobenzene.

Protocol 1: From 5-Bromo-3-chloro-2-fluoroaniline

This protocol details a Sandmeyer reaction starting from 5-bromo-3-chloro-2-fluoroaniline.[11]

Materials:

-

2-fluoro-3-chloro-5-bromoaniline (1 mol, 224.5g)

-

Hydrochloric acid (5 mol, 608g)

-

Water

-

Sodium nitrite (1.5 mol, 103.5g)

-

Cuprous chloride (100g)

Procedure:

-

In a 2L four-necked flask, combine 224.5g of 2-fluoro-3-chloro-5-bromoaniline, 608g of hydrochloric acid, and 300g of water.

-

Cool the mixture to 10°C.

-

Slowly add a solution of 103.5g of sodium nitrite in 200g of water dropwise to the flask to form the diazonium salt solution.

-

In a separate 2L flask, prepare a mixture of 300g of hydrochloric acid and 100g of cuprous chloride. Heat this mixture to 50°C.

-

Add the previously prepared diazonium solution dropwise to the heated cuprous chloride mixture.

-

Maintain the reaction temperature at 50°C for 5 hours after the addition is complete.

-

Monitor the reaction for completion. Once finished, cool the mixture to room temperature and allow the layers to separate.

-

Isolate the organic (oil) layer and neutralize it. Wash with water and separate the layers again.

-

Purify the product by distillation followed by rectification to yield 3,5-dichloro-4-fluorobromobenzene.

Yield: 83.1% (203g) with a purity of 99.8%.[11]

Protocol 2: From 3,5-dichloro-4-fluoroaniline

This alternative Sandmeyer reaction uses 3,5-dichloro-4-fluoroaniline as the starting material.[10]

Materials:

-

3,5-dichloro-4-fluoroaniline

-

Sulfuric acid (98%)

-

Sodium nitrite aqueous solution (25-35%)

-

Cuprous bromide

-

Hydrobromic acid

Procedure:

-

Diazotization: Prepare an ammonium salt by dissolving 3,5-dichloro-4-fluoroaniline in 98% sulfuric acid (ratio of 1.2-2 ml acid per 1g aniline).

-

Continuously feed the ammonium salt solution and a 25-35% sodium nitrite aqueous solution (1.0-1.5 molar ratio of NaNO₂ to aniline) into a tubular reactor to perform the diazotization reaction, yielding a diazonium salt intermediate. The residence time in the reactor is 10-60 seconds.[10]

-

Sandmeyer Reaction: Dissolve cuprous bromide (1.0-1.2 molar ratio to the initial aniline) in hydrobromic acid.

-

Heat the cuprous bromide solution to 100-130°C.

-

Add the diazonium salt intermediate dropwise to the heated solution.

-

After the reaction is complete, perform after-treatment (e.g., extraction, washing, and distillation) to obtain the final product.[10]

This method, using a tubular reactor, is designed to reduce side reactions and is suitable for industrial-scale production.[10]

Caption: Patented synthesis route starting from a nitrobenzene derivative.[12]

Applications in Research and Development

5-Bromo-1,3-dichloro-2-fluorobenzene is a crucial building block in the synthesis of high-value chemical products.[1]

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its structure allows for the creation of complex molecules with specific biological activities, making it valuable in drug discovery and development.

-

Agrochemicals: The compound is utilized in the production of modern pesticides and herbicides.[1] It is a precursor for isoxazoline derivatives, which have demonstrated significant insecticidal and acaricidal properties.[1]

-

Organic Synthesis: The presence of multiple halogen atoms with different reactivities makes it an ideal substrate for a range of chemical transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura), nucleophilic substitutions, and electrophilic aromatic substitutions.[2]

-

Material Science: It finds use in the preparation of specialty polymers and liquid crystals.[7]

Safety and Handling

Proper handling of 5-Bromo-1,3-dichloro-2-fluorobenzene is essential due to its potential hazards.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating it can cause irritation.[1]

| Hazard Statement | Code | Description |

| Causes skin irritation | H315 | [3][13] |

| Causes serious eye irritation | H319 | [3][13] |

| May cause respiratory irritation | H335 | [3][13] |

| Harmful if swallowed | H302 | [3] |

Recommended Safety Precautions

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or face protection, and appropriate protective clothing.[13]

-

Handling: Avoid breathing fumes, dust, or spray. Wash hands and skin thoroughly after handling.[13]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[13]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

-

Environmental: Do not let the product enter drains, waterways, or soil.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 17318-08-0: 5-Bromo-1,3-dichloro-2-fluorobenzene [cymitquimica.com]

- 3. 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 [sigmaaldrich.com]

- 4. 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 [sigmaaldrich.com]

- 5. innospk.com [innospk.com]

- 6. Buy 5-Bromo-1,3-dichloro-2-fluorobenzene, 98% | 17318-08-0 [ottokemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. greeindustry.com [greeindustry.com]

- 9. 5-Bromo-1,3-dichloro-2-fluorobenzene(17318-08-0) 1H NMR spectrum [chemicalbook.com]

- 10. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 11. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 12. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-4-fluorobromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical methodologies for 3,5-dichloro-4-fluorobromobenzene. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Core Physicochemical Properties

3,5-dichloro-4-fluorobromobenzene is a halogenated aromatic compound with the chemical formula C₆H₂BrCl₂F.[4] Its structure incorporates bromine, chlorine, and fluorine atoms on a benzene ring, making it a versatile building block in organic synthesis.[2][3]

Quantitative Data Summary

The key physicochemical properties of 3,5-dichloro-4-fluorobromobenzene are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrCl₂F | [4] |

| Molecular Weight | 243.89 g/mol | [4] |

| CAS Number | 17318-08-0 | [2] |

| Appearance | Colorless liquid | [4] |

| Melting Point | Not available | |

| Boiling Point | 227 °C | [2] |

| Density | 1.823 g/cm³ | [4] |

| Flash Point | 96 °C | |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| Vapor Pressure | 23.8-112 Pa at 30-50°C |

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of 3,5-dichloro-4-fluorobromobenzene have been reported, primarily in patent literature. These methods often involve multi-step reactions starting from readily available precursors.

Synthesis from 2-fluoro-3-chloronitrobenzene

One common method involves a three-step synthesis starting from 2-fluoro-3-chloronitrobenzene, which includes bromination, reduction, and a diazochlorination reaction.[3] This route is noted for its use of accessible raw materials and mild reaction conditions.[3]

References

- 1. 3,5-dichloro-4-fluoro-1-bromobenzene CAS No.:17318-08-0 Supply [qinmuchem.com]

- 2. 17318-08-0 Cas No. | 3,5-Dichloro-4-fluorobromobenzene | Apollo [store.apolloscientific.co.uk]

- 3. CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound - Google Patents [patents.google.com]

- 4. 5-Bromo-1, 3-Dichloro-2-Fluorobenzene CAS 17318-08-0 for Organic Synthesis - 3-Dichloro-2-Fluorobenzene, 5-Bromo-1 3-Dichloro-2-Fluorobenzene | Made-in-China.com [m.made-in-china.com]

An In-depth Technical Guide to 5-Bromo-1,3-dichloro-2-fluorobenzene

This technical guide provides a comprehensive overview of 5-Bromo-1,3-dichloro-2-fluorobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

5-Bromo-1,3-dichloro-2-fluorobenzene, with the CAS number 17318-08-0, is a halogenated aromatic compound.[1] Its unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules. It is also known by its synonym, 3,5-dichloro-4-fluorobromobenzene.[1]

The key physical and chemical properties of 5-Bromo-1,3-dichloro-2-fluorobenzene are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₂BrCl₂F | [1][2][3][4][5] |

| Molecular Weight | 243.89 g/mol | [1][2][3][4][5] |

| Appearance | Colorless or light yellow liquid/solid | [1][3][6] |

| Boiling Point | 234°C | [1][3] |

| Density | 1.823 g/cm³ | [1][3][5] |

| Refractive Index | 1.567 | [1] |

| Flash Point | 96°C | [1] |

| Purity | Typically ≥98% | [5][6] |

| HSN Code | 2903998090 / 29420090 | [1][5] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of 5-Bromo-1,3-dichloro-2-fluorobenzene are crucial for its application in research and development.

A common synthetic route to 5-Bromo-1,3-dichloro-2-fluorobenzene involves the diazotization of 5-Bromo-3-chloro-2-fluoroaniline followed by a Sandmeyer-type reaction to introduce the second chlorine atom.[1]

Materials:

-

5-Bromo-3-chloro-2-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Solvent (e.g., water, acetonitrile)

Procedure:

-

Dissolve 5-Bromo-3-chloro-2-fluoroaniline in a suitable acidic solution, typically aqueous hydrochloric acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature below 5°C. This step forms the corresponding diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 5-Bromo-1,3-dichloro-2-fluorobenzene.

Further purification of the crude product is often necessary to achieve the high purity required for subsequent applications.

Materials:

-

Crude 5-Bromo-1,3-dichloro-2-fluorobenzene

-

Silica gel for column chromatography

-

Eluent (e.g., n-hexane)

Procedure:

-

Prepare a silica gel column using n-hexane as the mobile phase.

-

Dissolve the crude product in a minimal amount of n-hexane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with n-hexane, collecting fractions.

-

Monitor the fractions by a suitable analytical technique (e.g., TLC, GC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified 5-Bromo-1,3-dichloro-2-fluorobenzene as a colorless oil.[7] A gas chromatography analysis of a similar purification showed a ratio of approximately 12:1 of the desired product to its regional isomers.[7]

Logical Workflow and Diagrams

The synthesis and purification of 5-Bromo-1,3-dichloro-2-fluorobenzene can be represented as a logical workflow, highlighting the key stages from starting materials to the final pure product.

Caption: Synthesis and Purification Workflow for 5-Bromo-1,3-dichloro-2-fluorobenzene.

Applications

5-Bromo-1,3-dichloro-2-fluorobenzene is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structure is particularly useful for creating compounds with specific biological activities, such as isoxazoline derivatives which have shown promise as insecticides and acaricides.[1] In the agrochemical industry, it is utilized in the production of pesticides and herbicides.[1]

Safety and Handling

Due to its potential hazards, handling 5-Bromo-1,3-dichloro-2-fluorobenzene requires strict safety protocols. It is classified under the GHS07 symbol, indicating that it can cause skin, eye, and respiratory irritation.[1] Recommended personal protective equipment includes gloves and eye protection. Work should be conducted in a well-ventilated area.[1] In case of exposure, immediate medical attention is advised.[1] For storage, it should be kept in a sealed container at 2-8°C to maintain its stability.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. anstarmaterial.com [anstarmaterial.com]

- 4. 5-bromo-1,3-dichloro-2-fluorobenzene - CAS:17318-08-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. Buy 5-Bromo-1,3-dichloro-2-fluorobenzene, 98% | 17318-08-0 [ottokemi.com]

- 6. 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 [sigmaaldrich.com]

- 7. 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 [chemicalbook.com]

Synthetic Strategies for the Elaboration of 5-Bromo-3-chloro-2-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-chloro-2-fluoroaniline is a polysubstituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of three different halogen atoms and a nucleophilic amino group offers a platform for selective functionalization, making it an attractive starting material for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The differential reactivity of the halogens, particularly the susceptibility of the bromine atom to palladium-catalyzed cross-coupling reactions, allows for the strategic introduction of diverse molecular fragments. This guide provides an in-depth overview of key synthetic routes starting from 5-bromo-3-chloro-2-fluoroaniline, focusing on palladium-catalyzed cross-coupling reactions. Detailed, representative experimental protocols are provided to serve as a practical resource for researchers.

Core Synthetic Transformations

The synthetic utility of 5-bromo-3-chloro-2-fluoroaniline is primarily centered around the selective reaction at the carbon-bromine bond. This position is the most reactive among the three halogens in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of C-I > C-Br > C-Cl. This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For 5-bromo-3-chloro-2-fluoroaniline, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 5-position.

A generalized workflow for a Suzuki-Miyaura coupling reaction is depicted below.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving a palladium(0) active species.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

5-Bromo-3-chloro-2-fluoroaniline (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add 5-bromo-3-chloro-2-fluoroaniline, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Typical Range/Value |

| Aryl Halide | 5-Bromo-3-chloro-2-fluoroaniline |

| Boronic Acid/Ester | 1.2 - 1.5 equivalents |

| Palladium Catalyst | 1 - 5 mol% (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Base | 2 - 3 equivalents (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |

| Solvent | 1,4-Dioxane, Toluene, or DMF |

| Temperature | 80 - 110 °C |

| Reaction Time | 2 - 24 hours |

| Expected Yield | 60 - 95% (highly substrate dependent) |

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is highly valuable for the synthesis of arylamines from aryl halides.[4] Starting from 5-bromo-3-chloro-2-fluoroaniline, this method allows for the introduction of primary or secondary amines at the 5-position.

This protocol is a general guideline and will likely require optimization.

Materials:

-

5-Bromo-3-chloro-2-fluoroaniline (1.0 equiv)

-

Amine (primary or secondary) (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (1.2-2 times the Pd mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.

-

Add the anhydrous solvent, followed by 5-bromo-3-chloro-2-fluoroaniline and the amine.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

| Parameter | Typical Range/Value |

| Aryl Halide | 5-Bromo-3-chloro-2-fluoroaniline |

| Amine | 1.1 - 1.5 equivalents |

| Palladium Precatalyst | 1 - 4 mol% (e.g., Pd₂(dba)₃, Pd(OAc)₂) |

| Ligand | 1.2 - 2 x Pd mol% (e.g., BINAP, XPhos) |

| Base | 1.5 - 2.5 equivalents (e.g., NaOtBu, K₃PO₄) |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 80 - 120 °C |

| Reaction Time | 4 - 24 hours |

| Expected Yield | 50 - 90% (highly substrate dependent) |

Conclusion

5-Bromo-3-chloro-2-fluoroaniline is a highly functionalized starting material with significant potential for the synthesis of complex organic molecules. The selective functionalization of the carbon-bromine bond via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides reliable and versatile routes to novel substituted anilines. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the synthetic utility of this valuable building block in drug discovery and materials science. It is important to note that the provided protocols are representative, and optimization of reaction conditions is often necessary to achieve desired outcomes for specific substrates.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-1,3-dichloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for 5-Bromo-1,3-dichloro-2-fluorobenzene have been estimated based on the known effects of chloro, bromo, and fluoro substituents on a benzene ring. The electronegativity and anisotropic effects of the halogen atoms lead to a distinct pattern of chemical shifts for the aromatic protons and carbons.

Data Presentation

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.45 | Doublet of Doublets (dd) | ⁴JHF ≈ 2.0 Hz, ⁴JHH ≈ 0.5 Hz | 1H |

| H-6 | 7.65 | Doublet of Doublets (dd) | ³JHF ≈ 8.0 Hz, ⁴JHH ≈ 0.5 Hz | 1H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | 133.5 |

| C-2 (C-F) | 158.0 (d, ¹JCF ≈ 250 Hz) |

| C-3 (C-Cl) | 131.0 |

| C-4 (C-H) | 130.5 |

| C-5 (C-Br) | 118.0 |

| C-6 (C-H) | 128.0 |

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the molecular structure of 5-Bromo-1,3-dichloro-2-fluorobenzene with the numbering scheme used for the NMR signal assignments.

Caption: Molecular structure of 5-Bromo-1,3-dichloro-2-fluorobenzene with atom numbering.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as 5-Bromo-1,3-dichloro-2-fluorobenzene.

Sample Preparation

-

For ¹H NMR: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

Procedure:

-

Weigh the sample accurately into a clean, dry vial.

-

Add the deuterated solvent.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Parameters

The following are typical parameters for a 500 MHz NMR spectrometer.

-

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, or more, depending on the concentration and desired signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically used as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Logical Relationships in NMR Spectroscopy

The following diagram illustrates the logical workflow for obtaining and interpreting NMR data for a small molecule like 5-Bromo-1,3-dichloro-2-fluorobenzene.

Caption: A simplified workflow for NMR analysis of small molecules.

In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Bromo-1,3-dichloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS No. 17318-08-0). Due to the limited availability of public experimental mass spectra for this specific compound, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for halogenated aromatic compounds.[1] It also includes a detailed experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Compound Overview

5-Bromo-1,3-dichloro-2-fluorobenzene is a synthetic halogenated aromatic compound.[2][3] Its structure, featuring multiple halogen substituents, results in a characteristic and informative mass spectrum.

Table 1: Physicochemical Properties of 5-Bromo-1,3-dichloro-2-fluorobenzene

| Property | Value | Reference |

| CAS Number | 17318-08-0 | |

| Molecular Formula | C₆H₂BrCl₂F | [4] |

| Molecular Weight | 243.89 g/mol | [4] |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 234.3°C at 760 mmHg | [2] |

| Melting Point | 23-29°C | [2] |

| Density | 1.823 g/cm³ | [2][3] |

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Electron ionization (EI) is a widely used technique in mass spectrometry for the analysis of organic compounds.[5] The process involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[5] The fragmentation pattern provides valuable information about the molecular structure.[5]

For 5-Bromo-1,3-dichloro-2-fluorobenzene, the molecular ion peak is expected to be observable. A key feature of its mass spectrum will be the isotopic patterns resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] This complex isotopic cluster is a powerful tool for identification.[1]

The predicted fragmentation of the molecular ion will likely proceed through the following pathways:

-

Loss of Halogen Atoms: Cleavage of the carbon-halogen bonds is a common fragmentation pathway for halogenated compounds.[1] This can involve the loss of a bromine radical (•Br), a chlorine radical (•Cl), or a fluorine radical (•F).

-

Loss of Hydrogen Halide: Elimination of hydrogen bromide (HBr), hydrogen chloride (HCl), or hydrogen fluoride (HF) can also occur.

-

Ring Fragmentation: While the aromatic ring is relatively stable, some fragmentation of the benzene ring can be expected, leading to smaller charged fragments.[7]

Table 2: Predicted Major Fragment Ions for 5-Bromo-1,3-dichloro-2-fluorobenzene (using most abundant isotopes: ¹²C, ¹H, ¹⁹F, ³⁵Cl, ⁷⁹Br)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

| 242 | [C₆H₂⁷⁹Br³⁵Cl₂F]⁺• | Molecular Ion (M⁺•) |

| 207 | [C₆H₂⁷⁹Br³⁵ClF]⁺ | Loss of •Cl |

| 178 | [C₆H₂³⁵Cl₂F]⁺ | Loss of •Br |

| 223 | [C₆H⁷⁹Br³⁵Cl₂]⁺ | Loss of •F |

| 163 | [C₆H₂⁷⁹BrF]⁺ | Loss of 2 •Cl |

| 142 | [C₆H₂³⁵ClF]⁺ | Loss of •Br and •Cl |

| 77 | [C₆H₅]⁺ | Phenyl cation (indicative of a benzene ring) |

Note: The m/z values will be accompanied by isotopic peaks (M+2, M+4, etc.) due to the presence of bromine and chlorine isotopes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of semi-volatile organic compounds like 5-Bromo-1,3-dichloro-2-fluorobenzene is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[8]

1. Sample Preparation:

-

Dissolve a small amount of the solid compound in a suitable volatile organic solvent (e.g., dichloromethane or hexane).

-

The concentration should be optimized to avoid column overloading, typically in the range of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

-

Identify the peak corresponding to 5-Bromo-1,3-dichloro-2-fluorobenzene in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

-

Compare the observed isotopic patterns with theoretical patterns for bromine- and chlorine-containing fragments to confirm their elemental composition.

Visualizations

Caption: Experimental workflow for GC-MS analysis.

Caption: Predicted primary fragmentation pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. rroij.com [rroij.com]

- 6. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. benchchem.com [benchchem.com]

Introduction to IR Spectroscopy of Halogenated Aromatics

An In-depth Technical Guide to the Infrared Spectroscopy of Halogenated Fluorobenzene Derivatives

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When applied to halogenated fluorobenzene derivatives, IR spectroscopy provides critical insights into the vibrational modes of the molecule, which are influenced by the mass, position, and electronegativity of the halogen substituents. This guide offers a detailed examination of the characteristic IR absorption bands for these compounds, outlines experimental protocols for spectral acquisition, and presents key data for researchers, scientists, and professionals in drug development.

The vibrational spectrum of a halogenated fluorobenzene is dominated by several key modes: C-H stretching and bending, aromatic C-C in-ring stretching, and carbon-halogen (C-X) stretching and bending. The frequencies of these vibrations are sensitive to the substitution pattern on the benzene ring. For instance, the aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region[1][2]. The carbon-carbon stretching vibrations within the aromatic ring produce a series of bands in the 1625-1400 cm⁻¹ range[1][3]. The strong electronegativity and unique bonding characteristics of fluorine, along with other halogens, introduce distinct spectral features, particularly in the "fingerprint" region below 1500 cm⁻¹.

Characteristic Vibrational Frequencies

The infrared spectra of halogenated fluorobenzenes are complex, but several characteristic regions can be analyzed to determine the substitution pattern and identify the types of halogens present.

Aromatic C-H and C-C Vibrations

-

C-H Stretching: Aromatic C-H stretching vibrations consistently appear in the region of 3100-3000 cm⁻¹. These bands are typically of low to medium intensity[2][4][5].

-

C-C In-Ring Stretching: The stretching of carbon-carbon bonds within the benzene ring results in several bands, often found between 1625-1585 cm⁻¹ and 1500-1400 cm⁻¹[1][3]. The intensity and position of these bands can be affected by the nature of the substituents.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane ("oop") bending vibrations. The pattern of these bands is highly characteristic of the substitution pattern on the aromatic ring[1].

Carbon-Halogen Vibrations

The carbon-halogen (C-X) stretching frequencies are highly dependent on the mass of the halogen atom. As the mass of the halogen increases, the vibrational frequency decreases[6].

-

C-F Stretching: The C-F bond is very strong, leading to intense absorption bands. C-F stretching vibrations are typically found in the 1300-1000 cm⁻¹ range[3]. These vibrations can couple with other in-plane bending modes, making assignments complex[3].

-

C-Cl Stretching: The C-Cl stretching vibration is observed at lower frequencies than C-F, generally in the 800-600 cm⁻¹ range.

-

C-Br Stretching: Due to the increased mass of bromine, the C-Br stretching frequency is further reduced, appearing in the 680-515 cm⁻¹ region.

-

C-I Stretching: The C-I stretching vibration has the lowest frequency among the common halogens, found in the 600-500 cm⁻¹ range.

Data Summary of Vibrational Frequencies

The following tables summarize the key experimental vibrational frequencies for fluorobenzene and various halogenated fluorobenzene derivatives.

Table 1: Fundamental Vibrational Frequencies of Fluorobenzene

| Vibrational Mode | Frequency (cm⁻¹) |

| Symmetric C-H Stretching | 3446.63[7] |

| Asymmetrical C-H Stretching | 3405.67[7] |

| Aromatic C-C & C-F Stretching | 1652.37[7] |

| C-C Stretching & C-H Wagging | 1472.25[7] |

| C-F & C-C Stretching | 1327.99[7] |

| C-F Stretching & C-H Bending | 1292.06[7] |

| C-H Bending | 1054.18[7] |

Table 2: Characteristic IR Bands for Dihalogenated Benzene Derivatives (cm⁻¹)

| Compound | C-H Stretch | C=C Ring Stretch | C-H Out-of-Plane Bend | C-X Stretch |

| o-Dichlorobenzene | ~3070 | ~1580, 1460 | ~750 | Not specified |

| m-Dichlorobenzene | ~3080 | ~1570, 1460 | ~870, 780, 680 | Not specified |

| p-Dichlorobenzene | ~3090 | ~1475, 1390 | ~820 | Not specified |

| p-Bromofluorobenzene | Not specified | Not specified | Not specified | Not specified |

| 1-Bromo-3-fluoro-4-iodobenzene | Not specified | Not specified | Not specified | Not specified |

Note: Specific frequency data for many halogenated fluorobenzene derivatives is spread across various databases and literature. The table above provides a general overview based on typical ranges for dichlorobenzenes and notes other studied compounds.

Experimental Protocols

The acquisition of high-quality IR spectra for halogenated fluorobenzene derivatives requires careful sample preparation and instrument operation.

Sample Preparation

The method of sample preparation depends on the physical state of the compound.

-

Liquids: Colorless liquid samples like 1-chloro-2-fluorobenzene or 1-chloro-3-fluorobenzene can be analyzed neat (as a thin film between two salt plates, e.g., NaCl or KBr) or in a capillary cell[8][9].

-

Solids: Solid samples are often prepared using the KBr pellet technique. A small amount of the sample is finely ground with dry potassium bromide powder and pressed into a thin, transparent pellet[10].

-

Solutions: Samples can be dissolved in an appropriate solvent that has minimal interference in the spectral regions of interest. Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are common solvents for IR spectroscopy[11]. For example, p-bromofluorobenzene has been analyzed in a 10% CCl₄ solution for the 3800-1340 cm⁻¹ region and a 10% CS₂ solution for the 1340-450 cm⁻¹ region[11].

Instrumentation and Data Acquisition

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometers are standard for modern IR analysis. Models such as the Bruker IFS 66V or Perkin Elmer spectrophotometers are frequently used[10][12]. For reflection-absorption infrared spectroscopy (RAIRS) studies, a Bruker Vertex 80v with a nitrogen-cooled MCT detector might be employed[13].

-

Spectral Range: A typical analysis is conducted over the mid-infrared range of 4000–400 cm⁻¹[10][12].

-

Resolution: A spectral resolution of 4 cm⁻¹ is common for routine analysis[13].

-

Signal Averaging: To improve the signal-to-noise ratio, multiple scans (e.g., 400) are often co-added and averaged[13].

Workflow for IR Spectral Analysis

The logical process from sample handling to final interpretation is a critical aspect of spectroscopic analysis. This workflow ensures systematic and accurate characterization of the halogenated fluorobenzene derivative under investigation.

Caption: Workflow for the IR spectroscopic analysis of halogenated fluorobenzene derivatives.

Conclusion

The infrared spectroscopy of halogenated fluorobenzene derivatives provides a wealth of structural information. By carefully analyzing the characteristic vibrational frequencies of C-H, C-C, and C-X bonds, researchers can identify substitution patterns and confirm the presence of specific halogens. The combination of robust experimental protocols and systematic data interpretation allows for the precise characterization of these important chemical entities, aiding in fields from materials science to pharmaceutical development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ijsr.net [ijsr.net]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Fluorobenzene [cms.gutow.uwosh.edu]

- 8. 1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ftir Spectrum of 1-Bromo-3-Fluoro-4-Iodobenzene – Material Science Research India [materialsciencejournal.org]

- 11. p-Bromofluorobenzene [webbook.nist.gov]

- 12. irphouse.com [irphouse.com]

- 13. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 5-Bromo-1,3-dichloro-2-fluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Bromo-1,3-dichloro-2-fluorobenzene

5-Bromo-1,3-dichloro-2-fluorobenzene (CAS No: 17318-08-0) is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₂F.[1] It typically appears as a light yellow liquid or a solid with a low melting point.[1] Its utility as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients and pesticides, makes understanding its behavior in various solvents a critical aspect of process development, reaction optimization, and purification.[1]

Predicted Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. 5-Bromo-1,3-dichloro-2-fluorobenzene is a relatively nonpolar molecule due to the presence of the benzene ring and the halogen substituents. Therefore, it is expected to exhibit good solubility in a range of common organic solvents and poor solubility in polar solvents like water.

Expected Solubility:

-

High Solubility: In nonpolar and moderately polar aprotic solvents such as aromatic hydrocarbons (e.g., toluene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate to Good Solubility: In polar aprotic solvents like ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

-

Low to Negligible Solubility: In highly polar protic solvents such as water and, to a lesser extent, lower alcohols like methanol and ethanol. The presence of multiple halogen atoms increases the molecular weight and size, which can reduce solubility in very short-chain alcohols compared to simpler halobenzenes.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 5-Bromo-1,3-dichloro-2-fluorobenzene in various organic solvents is not available in peer-reviewed literature or common chemical databases. The following table is provided as a template for researchers to populate with experimentally determined data. The subsequent section details the protocols for obtaining these values.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Toluene | C₇H₈ | |||

| Dichloromethane | CH₂Cl₂ | |||

| Tetrahydrofuran (THF) | C₄H₈O | |||

| Acetone | C₃H₆O | |||

| Ethyl Acetate | C₄H₈O₂ | |||

| Methanol | CH₃OH | |||

| Ethanol | C₂H₅OH | |||

| n-Heptane | C₇H₁₆ |

Experimental Protocols

The following protocols describe standard laboratory methods for the qualitative and quantitative determination of the solubility of a solid compound like 5-Bromo-1,3-dichloro-2-fluorobenzene in organic solvents.

Qualitative Solubility Determination

This method provides a rapid assessment of the approximate solubility.

Materials:

-

5-Bromo-1,3-dichloro-2-fluorobenzene

-

A selection of anhydrous organic solvents

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Add approximately 20-30 mg of 5-Bromo-1,3-dichloro-2-fluorobenzene to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a well-lit, contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A noticeable amount of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid shows no apparent sign of dissolving.

-

-

Repeat the procedure for each solvent of interest.

Quantitative Solubility Determination (Gravimetric Method)

This method provides precise, quantitative solubility data.

Materials:

-

5-Bromo-1,3-dichloro-2-fluorobenzene

-

Anhydrous organic solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvents)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Bromo-1,3-dichloro-2-fluorobenzene to a glass vial containing a known volume (e.g., 5 or 10 mL) of the organic solvent. An excess of solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 or 2 mL) of the supernatant using a syringe fitted with a compatible filter to remove any undissolved solid.

-

Dispense the filtered saturated solution into a pre-weighed, dry evaporation dish or vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution. This can be done under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid loss of the compound.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 5-Bromo-1,3-dichloro-2-fluorobenzene by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of 5-Bromo-1,3-dichloro-2-fluorobenzene.

References

A Technical Guide to Polysubstituted Fluorobenzenes: Bridging Theoretical Predictions and Experimental Realities

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Polysubstituted fluorobenzenes, in particular, offer a rich design space for fine-tuning molecular properties to enhance efficacy, stability, and bioavailability. This technical guide provides an in-depth exploration of the theoretical underpinnings and experimental characterization of these versatile compounds, offering a critical resource for researchers and developers in the pharmaceutical and chemical industries.

Theoretical Properties: A Quantum Mechanical Perspective

Quantum chemical calculations are invaluable for predicting the properties of polysubstituted fluorobenzenes, guiding synthetic efforts and providing a deeper understanding of their behavior at a molecular level. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to elucidate electronic structure, molecular geometries, and spectroscopic properties.

A key theoretical concept is the "perfluoro effect," which describes the stabilization of σ orbitals upon increasing fluorine substitution.[1] This effect, along with fluorine's high electronegativity, significantly influences the molecule's frontier molecular orbitals (HOMO and LUMO), impacting its reactivity and electronic transitions.[2] Theoretical calculations have been instrumental in understanding reaction mechanisms, such as the interaction of benzene with atomic fluorine to form fluorobenzene.[3][4][5]

Table 1: Calculated Electronic Properties of Selected Fluorobenzenes

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Fluorobenzene | -9.21 | -0.33 | 1.60 |

| 1,2-Difluorobenzene | -9.35 | -0.58 | 2.63 |

| 1,3-Difluorobenzene | -9.42 | -0.51 | 1.58 |

| 1,4-Difluorobenzene | -9.33 | -0.62 | 0.00 |

| 1,3,5-Trifluorobenzene | -9.67 | -0.68 | 0.00 |

| Hexafluorobenzene | -10.12 | -0.98 | 0.00 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Experimental Properties: Characterization and Physicochemical Data

The empirical validation of theoretical predictions is crucial. A suite of experimental techniques is employed to characterize the structure, purity, and physicochemical properties of newly synthesized polysubstituted fluorobenzenes.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of fluorinated organic compounds. Both ¹H and ¹⁹F NMR are highly informative, with chemical shifts and coupling constants providing detailed information about the substitution pattern on the benzene ring.[6][7] Infrared (IR) spectroscopy is used to identify characteristic vibrational frequencies of C-F and other functional groups.

Table 2: Representative ¹⁹F NMR Chemical Shifts for Substituted Fluorobenzenes

| Compound | Substituent | Position of Fluorine | ¹⁹F Chemical Shift (ppm, relative to CCl₃F) |

| Fluorobenzene | - | - | -113.1 |

| 4-Fluorotoluene | -CH₃ | 4 | -118.3 |

| 4-Fluoroanisole | -OCH₃ | 4 | -119.8 |

| 4-Fluoronitrobenzene | -NO₂ | 4 | -103.5 |

| 2,4-Difluorotoluene | -CH₃ | 2 | -139.5 |

| 4 | -116.2 |

Note: Chemical shifts are solvent-dependent.

Physicochemical Properties

Properties such as melting point, boiling point, solubility, and lipophilicity (logP) are critical for drug development and material applications. The introduction of fluorine can significantly alter these properties. For instance, fluorination often increases lipophilicity and can modulate a compound's metabolic stability.[7][8]

Table 3: Physicochemical Properties of Selected Fluorobenzenes

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water ( g/100 mL at 25°C) |

| Fluorobenzene | 96.10 | 85 | 1.024 | 0.154[9] |

| 1,2-Difluorobenzene | 114.09 | 92 | 1.158 | 0.142 |

| 1,3-Difluorobenzene | 114.09 | 83 | 1.155 | 0.148 |

| 1,4-Difluorobenzene | 114.09 | 89 | 1.168 | 0.137 |

| 1,3,5-Trifluorobenzene | 132.08 | 75.5 | 1.275 | 0.08 |

| Hexafluorobenzene | 186.06 | 80 | 1.613 | 0.03 |

Experimental Protocols

Detailed and reproducible experimental procedures are the bedrock of scientific advancement. Below are generalized protocols for key techniques in the synthesis and characterization of polysubstituted fluorobenzenes.

Synthesis: Nucleophilic Aromatic Substitution (SNAAr)

One of the most common methods for synthesizing polysubstituted fluorobenzenes is through nucleophilic aromatic substitution, where a good leaving group (often another halogen) is displaced by a fluoride ion.

Protocol:

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting polysubstituted benzene (e.g., a chloro- or nitro-substituted benzene) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Fluoride Source: Add a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF). A phase-transfer catalyst (e.g., a crown ether) may be added to enhance the solubility and reactivity of the fluoride salt.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature and reaction time will depend on the specific substrate and should be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography, distillation, or recrystallization to yield the desired polysubstituted fluorobenzene.

Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for analyzing the purity and identity of synthesized fluorobenzenes.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the polysubstituted fluorobenzene sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the sample into the gas chromatograph, which is equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms or HP-5MS column).[10]

-

Chromatographic Separation: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).[10] This separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns. The mass spectrometer scans a range of mass-to-charge ratios (m/z) to produce a mass spectrum for each component.

-

Data Analysis: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound by comparison to spectral libraries or known standards.

Structural Determination: Single-Crystal X-ray Diffraction

For crystalline polysubstituted fluorobenzenes, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including precise bond lengths and angles.

Protocol:

-

Crystal Growth: Grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) from a solution of the purified compound.[2] This is often achieved by slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.[11][12]

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in a monochromatic X-ray beam.[2] A detector measures the intensities and positions of the diffracted X-rays as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[2]

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate molecular structure.

Visualizing Relationships and Workflows

Graphical representations are essential for understanding complex relationships and processes. The following diagrams, generated using the DOT language, illustrate key concepts in the study of polysubstituted fluorobenzenes.

Caption: A generalized workflow for the synthesis and subsequent characterization of polysubstituted fluorobenzenes.

Caption: The multifaceted impact of fluorine substitution on key drug properties and therapeutic outcomes.

Applications in Drug Development

The unique properties imparted by fluorine make polysubstituted fluorobenzenes highly valuable motifs in drug design.[7] Fluorine can act as a bioisostere for hydrogen or a hydroxyl group, but with profoundly different electronic properties. This can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidation, and modulated lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[8]

For example, the introduction of a fluorinated phenyl group can increase the potency and oral bioavailability of a drug candidate. Many successful drugs across various therapeutic areas, including antidepressants, antibiotics, and anticancer agents, incorporate polysubstituted fluorobenzene moieties.

Conclusion

Polysubstituted fluorobenzenes represent a fascinating and highly functional class of molecules where theoretical predictions and experimental observations work in concert to drive innovation. A thorough understanding of their synthesis, characterization, and the fundamental effects of fluorine substitution is essential for any researcher, scientist, or drug development professional looking to leverage the power of fluorine in their work. This guide provides a foundational overview to aid in the rational design and development of the next generation of pharmaceuticals and advanced materials.

References

- 1. excillum.com [excillum.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 5-Bromo-1,3-dichloro-2-fluorobenzene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1,3-dichloro-2-fluorobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its discovery and initial synthesis, physicochemical properties, and established synthesis protocols, presenting quantitative data in accessible formats and illustrating experimental workflows.

Introduction

5-Bromo-1,3-dichloro-2-fluorobenzene (CAS No. 17318-08-0) is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₂F.[1] Its strategic substitution pattern makes it a versatile building block for the synthesis of more complex molecules. The presence of bromine, chlorine, and fluorine atoms on the benzene ring provides multiple reaction sites for further functionalization, such as in cross-coupling reactions.[2] This compound is primarily utilized as an intermediate in the creation of active pharmaceutical ingredients (APIs) and various agrochemicals, including pesticides and herbicides.[1][3]

While the exact date and discoverer of the first synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene are not definitively documented in readily available literature, its use as a precursor in chemical synthesis is noted in various publications and patents. A 1967 paper by Evans et al. in the Journal of the Chemical Society A: Inorganic, Physical, Theoretical is cited in later patents, suggesting its use in the scientific community around that time.[4]

Physicochemical Properties

The physical and chemical properties of 5-Bromo-1,3-dichloro-2-fluorobenzene are summarized in the table below.

| Property | Value |

| CAS Number | 17318-08-0 |

| Molecular Formula | C₆H₂BrCl₂F |

| Molecular Weight | 243.89 g/mol |

| Appearance | Light yellow to colorless liquid or solid |

| Boiling Point | 234.3°C at 760 mmHg |

| Melting Point | 23-29°C |

| Density | 1.823 g/cm³ |

| Refractive Index | 1.567 |

| Flash Point | 95.5°C |

| Solubility | Soluble in organic solvents such as ethanol and acetone. |

Synthesis Methodologies

Several synthetic routes for the preparation of 5-Bromo-1,3-dichloro-2-fluorobenzene have been established. The following sections detail the most common and effective methods, including experimental protocols and quantitative data.

Sandmeyer Reaction of 3,5-dichloro-4-fluoroaniline

A widely used method for the synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene is the Sandmeyer reaction, starting from 3,5-dichloro-4-fluoroaniline. This method involves the diazotization of the aniline derivative followed by a copper-catalyzed bromide substitution.

Experimental Protocol:

-

Diazotization: 3,5-dichloro-4-fluoroaniline is dissolved in an acidic medium, typically sulfuric acid or hydrochloric acid. The solution is cooled to a low temperature (0-5°C), and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt intermediate.

-

Sandmeyer Reaction: In a separate vessel, cuprous bromide (CuBr) is dissolved in hydrobromic acid (HBr) and heated. The previously prepared diazonium salt solution is then added dropwise to this mixture. The reaction is typically maintained at a temperature between 30-40°C.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic product is extracted using a suitable solvent like dichloromethane. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation to yield 5-Bromo-1,3-dichloro-2-fluorobenzene.

A Chinese patent describes a variation of this method utilizing a tubular reactor for the diazotization step to improve stability and yield.[4]

Logical Workflow for Sandmeyer Reaction

Caption: Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene via Sandmeyer Reaction.

Synthesis from 4-Bromo-2-chloro-1-fluorobenzene

This method involves the directed ortho-metalation of 4-Bromo-2-chloro-1-fluorobenzene, followed by chlorination.

Experimental Protocol:

-

Preparation of the Base: A solution of iPrMgCl·LiCl in THF is treated with diisopropylamine to form iPr₂NMgCl·LiCl.

-

Metalation: 4-Bromo-2-chloro-1-fluorobenzene is dissolved in THF and treated with the prepared iPr₂NMgCl·LiCl solution. The mixture is stirred at room temperature.

-

Chlorination: The reaction mixture is cooled, and a chlorinating agent, such as hexachloroethane, is added.

-

Work-up and Purification: The reaction is quenched with an aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. The final product is purified by column chromatography.

Experimental Workflow for Synthesis from 4-Bromo-2-chloro-1-fluorobenzene

Caption: Synthesis from 4-Bromo-2-chloro-1-fluorobenzene.

Multi-step Synthesis from 1,3-dichloro-2-fluoro-4-nitro-benzene

A more complex, multi-step synthesis route starts from 1,3-dichloro-2-fluoro-4-nitro-benzene and is detailed in a WIPO patent.[5] This process is designed for industrial-scale manufacturing.

Experimental Protocol:

-

Reduction: 1,3-dichloro-2-fluoro-4-nitro-benzene is reduced to 2,4-dichloro-3-fluoro-aniline.

-

Bromination: The resulting aniline is brominated to yield 6-bromo-2,4-dichloro-3-fluoro-aniline.

-

Diazotization and Reduction: The bromo-aniline derivative undergoes diazotization followed by reduction to afford the final product, 5-Bromo-1,3-dichloro-2-fluorobenzene.

Logical Flow for Multi-step Synthesis

Caption: Multi-step Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the different synthesis methods.

| Starting Material | Method | Reported Yield | Reported Purity |

| 3,5-dichloro-4-fluoroaniline | Sandmeyer Reaction | 83.1% | 99.8% |

| 4-Bromo-2-chloro-1-fluorobenzene | Directed Ortho-metalation | Not explicitly stated, but a 12:1 ratio of the desired product to regioisomers is reported. | Purified by column chromatography. |

| 1,3-dichloro-2-fluoro-4-nitro-benzene | Multi-step Synthesis | Not explicitly stated. | Not explicitly stated. |

Safety and Handling

5-Bromo-1,3-dichloro-2-fluorobenzene is classified as a hazardous substance. It can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

5-Bromo-1,3-dichloro-2-fluorobenzene is a valuable and versatile intermediate in organic synthesis, particularly for the pharmaceutical and agrochemical sectors. The synthesis routes described in this guide, especially the Sandmeyer reaction, provide efficient methods for its preparation on both laboratory and industrial scales. Understanding the properties and synthesis of this compound is crucial for researchers and developers working on novel bioactive molecules.

References

- 1. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 5. Journal of the Chemical Society A: Inorganic, Physical, Theoretical Home-Journal of the Chemical Society A: Inorganic, Physical, Theoretical was published from 1966 - 1971. [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 5-Bromo-1,3-dichloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dichloro-2-fluorobenzene is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its utility as a chemical intermediate stems from the differential reactivity of its halogen substituents, particularly the carbon-bromine (C-Br) bond, which serves as a key handle for molecular elaboration. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this versatile building block, with a focus on its application in constructing complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-1,3-dichloro-2-fluorobenzene is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17318-08-0 | [1] |

| Molecular Formula | C₆H₂BrCl₂F | [1] |

| Molecular Weight | 243.89 g/mol | [1] |

| Appearance | Light yellow liquid or solid | [1] |

| Boiling Point | 234 °C | [1] |

| Density | 1.823 g/cm³ | [1] |

| Flash Point | 96 °C | [1] |

Reactivity of the Carbon-Bromine Bond

The C-Br bond in 5-Bromo-1,3-dichloro-2-fluorobenzene is the most reactive site for many common transformations, primarily due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. This selective reactivity allows for its functionalization through a variety of reactions, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond readily undergoes oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can be exploited to form new carbon-carbon and carbon-heteroatom bonds.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of arylalkynes.

Catalytic Cycle of the Sonogashira Reaction

Caption: Simplified catalytic cycles of the Sonogashira reaction.

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.

Formation of Organometallic Reagents

The C-Br bond in 5-Bromo-1,3-dichloro-2-fluorobenzene can be selectively cleaved to form organometallic reagents, such as Grignard and organolithium reagents. These intermediates are potent nucleophiles and can react with a wide range of electrophiles to form new carbon-carbon bonds.

Treatment of 5-Bromo-1,3-dichloro-2-fluorobenzene with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), leads to the formation of the corresponding Grignard reagent, (3,5-dichloro-4-fluorophenyl)magnesium bromide. This reagent can then be used in subsequent reactions with electrophiles like aldehydes, ketones, and carbon dioxide.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-1,3-dichloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract